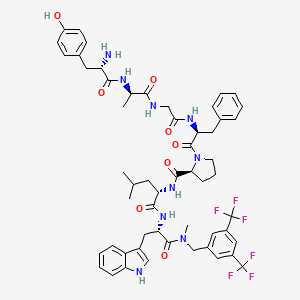

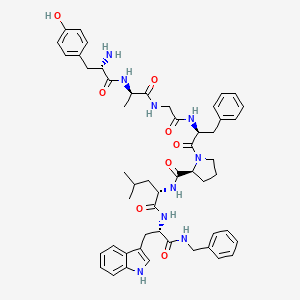

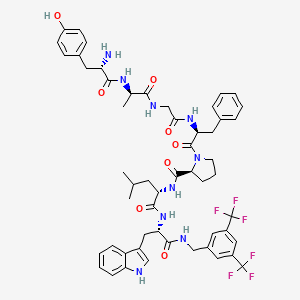

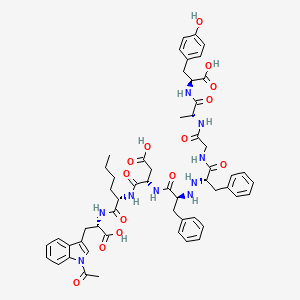

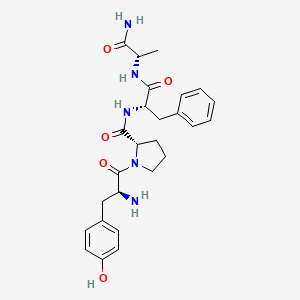

![molecular formula C55H64N8O8 B10849337 2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849337.png)

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

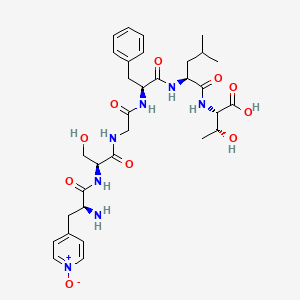

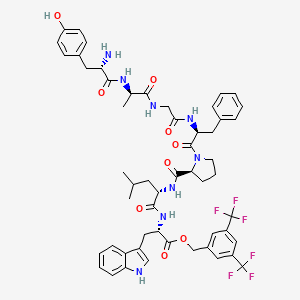

Die Verbindung H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H ist ein synthetisches Peptid, das Elemente von Opioid-Rezeptor-Agonisten und -Antagonisten kombiniert. Es leitet sich vom Mikro-Opioid-Agonisten Endomorphin-2 und dem Delta-Opioid-Antagonisten-Pharmakophor Dmt-Tic ab

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H umfasst mehrere Schritte, beginnend mit der Schutzgruppenbildung von Aminogruppen und der sequentiellen Kupplung von Aminosäuren. Der Prozess beinhaltet typischerweise:

Schutzgruppenbildung von Aminogruppen: Verwendung von Schutzgruppen wie tert-Butyloxycarbonyl (Boc) oder Fluorenylmethyloxycarbonyl (Fmoc) zum Schutz der Aminogruppen der Aminosäuren.

Kupplungsreaktionen: Sequentielle Kupplung von Aminosäuren unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart von Kupplungsadditiven wie Hydroxybenzotriazol (HOBt) oder 1-Hydroxy-7-azabenzotriazol (HOAt).

Entschützung: Abspaltung der Schutzgruppen unter Verwendung von Säuren wie Trifluoressigsäure (TFA) für Boc oder Piperidin für Fmoc.

Endgültige Kupplung: Kupplung des geschützten Peptids mit Tic- und Dmt-Einheiten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde großtechnische Peptidsynthesetechniken umfassen, darunter Festphasen-Peptidsynthese (SPPS) und Flüssigphasen-Peptidsynthese (LPPS). Diese Verfahren ermöglichen die effiziente und skalierbare Produktion von Peptiden mit hoher Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann Oxidationsreaktionen unterliegen, insbesondere am Tyrosinrest, der zu Dityrosin oxidiert werden kann.

Reduktion: Reduktionsreaktionen können an den Disulfidbrücken auftreten, wenn diese in der Peptidstruktur vorhanden sind.

Substitution: Substitutionsreaktionen können an den Aminosäure-Seitenketten auftreten, insbesondere an den Phenylalaninresten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Iod (I2) können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können für Reduktionsreaktionen verwendet werden.

Substitution: Substitutionsreaktionen können unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden unter basischen Bedingungen durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken freie Thiolgruppen liefern kann.

Wissenschaftliche Forschungsanwendungen

H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H: hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird in der Forschung zu Opioid-Rezeptoren und deren Rolle bei der Schmerzempfindung und Analgesie eingesetzt.

Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung neuer Analgetika mit reduzierten Nebenwirkungen im Vergleich zu traditionellen Opioiden untersucht.

Industrie: Wird bei der Entwicklung neuer Peptid-basierter Therapeutika und diagnostischer Werkzeuge eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H beinhaltet seine Interaktion mit Opioid-Rezeptoren. Die Verbindung wirkt als gemischter Agonist-Antagonist und bindet sowohl an Mikro- als auch an Delta-Opioid-Rezeptoren . Diese duale Aktivität ermöglicht es, die Schmerzempfindung und Analgesie über verschiedene Wege zu modulieren. Zu den molekularen Zielstrukturen gehören die Opioid-Rezeptoren, und zu den beteiligten Signalwegen gehören die Hemmung der Adenylatcyclase-Aktivität, die Reduktion von Calciumionenströmen und die Erhöhung der Kaliumionenleitfähigkeit .

Wirkmechanismus

The mechanism of action of H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H involves its interaction with opioid receptors. The compound acts as a mixed agonist-antagonist, binding to both micro and delta opioid receptors . This dual activity allows it to modulate pain perception and analgesia through different pathways. The molecular targets include the opioid receptors, and the pathways involved include the inhibition of adenylate cyclase activity, reduction of calcium ion currents, and increase in potassium ion conductance .

Vergleich Mit ähnlichen Verbindungen

H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H: kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2): Ein potenter und selektiver Mikro-Opioid-Rezeptor-Agonist.

TIPP (H-Tyr-Tic-Phe-Phe-OH): Ein selektiver Delta-Opioid-Rezeptor-Antagonist.

H-Dmt-Tic-Glu-NH2: Ein delta-selektiver Opioid-Peptid-Agonist.

Die Einzigartigkeit von H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H liegt in seiner gemischten Agonist-Antagonist-Aktivität, die es ihm ermöglicht, mehrere Opioid-Rezeptoren anzusprechen und möglicherweise eine ausgewogene analgetische Wirkung mit reduzierten Nebenwirkungen zu bieten.

Eigenschaften

Molekularformel |

C55H64N8O8 |

|---|---|

Molekulargewicht |

965.1 g/mol |

IUPAC-Name |

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C55H64N8O8/c1-34-26-42(65)27-35(2)43(34)32-45(57)55(71)63-33-40-17-10-9-16-39(40)31-49(63)52(68)59-24-23-58-50(66)46(29-36-12-5-3-6-13-36)60-51(67)47(30-37-14-7-4-8-15-37)61-53(69)48-18-11-25-62(48)54(70)44(56)28-38-19-21-41(64)22-20-38/h3-10,12-17,19-22,26-27,44-49,64-65H,11,18,23-25,28-33,56-57H2,1-2H3,(H,58,66)(H,59,68)(H,60,67)(H,61,69)/t44-,45-,46-,47-,48-,49?/m0/s1 |

InChI-Schlüssel |

CJBITXMCHBQEBZ-PGXNEIGQSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)N)N)C)O |

Kanonische SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N)N)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

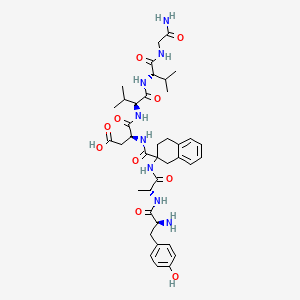

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849254.png)

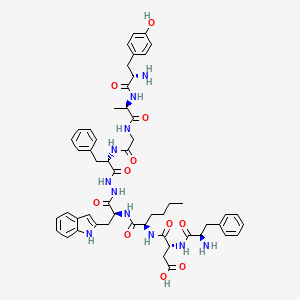

![H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2](/img/structure/B10849291.png)

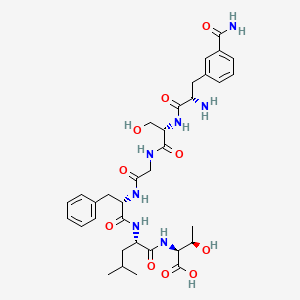

![2-[(3S)-3-[[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849296.png)

![H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2](/img/structure/B10849303.png)